molecular formula C11H11NO3 B2380969 N-Acetylindoline-2-carboxylic acid CAS No. 82923-75-9

N-Acetylindoline-2-carboxylic acid

Cat. No.: B2380969
CAS No.: 82923-75-9
M. Wt: 205.213
InChI Key: OGMIMMRKTFZDKW-UHFFFAOYSA-N
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Description

N-Acetylindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

N-Acetylindoline-2-carboxylic acid, as an indole derivative, may interact with multiple receptors, contributing to its potential biological activities The specific enzymes, proteins, and other biomolecules it interacts with could vary depending on the context of its use

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a carboxylic acid derivative, it can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom . This suggests that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, contributing to their diverse biological and clinical applications .

Transport and Distribution

It’s important to consider that the transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, potentially involving targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

N-Acetylindoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMIMMRKTFZDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335392
Record name 1-Acetyl-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82923-75-9
Record name 1-Acetyl-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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